(R)-DM4-SPDP

描述

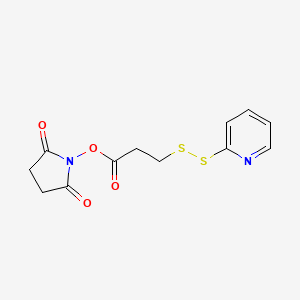

Structure

3D Structure

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c15-10-4-5-11(16)14(10)18-12(17)6-8-19-20-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDFQMWEFLOOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218366 | |

| Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68181-17-9 | |

| Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68181-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068181179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68181-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[1-oxo-3-(2-pyridyldithio)propoxy]pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-SUCCINIMIDYL 3-(2-PYRIDYLDITHIO)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OHG8V08NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatility of N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker that has become an indispensable tool in the field of bioconjugation. Its unique chemical properties enable the covalent linkage of molecules containing primary amines to those possessing sulfhydryl groups, a feature that is particularly valuable in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of SPDP's mechanism of action, its primary applications, detailed experimental protocols, and key analytical considerations for the characterization of SPDP-conjugated biomolecules.

Core Principles: Mechanism of Action

SPDP is a short-chain crosslinker featuring two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group.[1][2] This dual reactivity allows for a two-step conjugation process.

First, the NHS ester reacts with primary amines, such as the ε-amino group of lysine residues on a protein, to form a stable amide bond. This reaction is most efficient at a pH range of 7 to 8.[3][4] The reaction rate and the hydrolysis of the NHS ester increase with higher pH.[4] Due to its limited aqueous solubility, SPDP is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[4]

Second, the 2-pyridyldithio group reacts with a sulfhydryl group (thiol) to form a disulfide bond. This reaction, which also proceeds optimally at a pH between 7 and 8, results in the release of a byproduct, pyridine-2-thione.[4] The release of this chromophore can be monitored spectrophotometrically by measuring the absorbance at 343 nm, providing a convenient method to quantify the extent of the conjugation reaction.[5][6] The molar extinction coefficient of pyridine-2-thione at this wavelength is approximately 8,080 M⁻¹cm⁻¹.

The resulting disulfide bond is cleavable under reducing conditions, for instance, by using dithiothreitol (DTT).[3] This cleavable nature is a critical feature, particularly in the context of ADCs, where the release of the cytotoxic payload at the target site is essential for therapeutic efficacy.

Key Applications in Research and Drug Development

The primary application of SPDP lies in the creation of bioconjugates, most notably in the field of oncology with the development of antibody-drug conjugates (ADCs).[1] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. SPDP serves as the linker that connects the antibody to the drug.

Other significant applications of SPDP include:

-

Protein-Protein Conjugation: Creating well-defined protein heterodimers for various research purposes.[3]

-

Thiolation of Proteins: Introducing sulfhydryl groups onto a protein that lacks them, enabling subsequent reactions with other sulfhydryl-reactive reagents.[7]

-

Immobilization of Proteins: Attaching proteins to solid supports for applications such as affinity chromatography or immunoassays.

-

Preparation of Immunogens: Conjugating haptens to carrier proteins to elicit an immune response.[8]

Experimental Protocols

The following are generalized protocols for the use of SPDP in protein conjugation. It is crucial to optimize these protocols for specific applications.

Materials and Reagents

-

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

-

Protein to be modified (e.g., antibody)

-

Molecule to be conjugated (e.g., drug, enzyme)

-

Reaction Buffer: Phosphate buffered saline (PBS) or Borate buffer, pH 7.2-8.0

-

Quenching Buffer: Tris or glycine buffer

-

Reducing Agent (optional): Dithiothreitol (DTT)

-

Organic Solvent: DMSO or DMF

-

Desalting columns

Protocol 1: Amine-to-Sulfhydryl Conjugation

This protocol is used when one molecule has a primary amine and the other has a free sulfhydryl group.

-

Preparation of SPDP: Dissolve SPDP in DMSO or DMF to a stock concentration of 20 mM immediately before use.

-

Modification of the Amine-Containing Protein:

-

Dissolve the protein (e.g., antibody) in the reaction buffer.

-

Add the SPDP stock solution to the protein solution. The molar ratio of SPDP to protein needs to be optimized but a 10- to 20-fold molar excess is a common starting point.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Purification of the SPDP-Modified Protein: Remove excess SPDP and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.

-

Conjugation to the Sulfhydryl-Containing Molecule:

-

Add the sulfhydryl-containing molecule to the purified SPDP-modified protein.

-

Incubate for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

-

Final Purification: Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove any unreacted molecules and the pyridine-2-thione byproduct.

Protocol 2: Amine-to-Amine Conjugation (Two-Step)

This protocol is used when both molecules to be conjugated have primary amines but lack free sulfhydryl groups.

-

Modification of Both Proteins with SPDP: Separately modify both proteins with SPDP as described in Protocol 1, steps 1 and 2.

-

Purification of Both SPDP-Modified Proteins: Purify each of the modified proteins as described in Protocol 1, step 3.

-

Reduction of One SPDP-Modified Protein:

-

To one of the purified SPDP-modified proteins, add a reducing agent such as DTT to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature to cleave the pyridyldithio group and expose a free sulfhydryl group.

-

-

Purification of the Thiolated Protein: Remove the excess DTT and the released pyridine-2-thione using a desalting column.

-

Conjugation of the Two Modified Proteins: Mix the purified SPDP-modified protein (from step 2) with the purified thiolated protein (from step 4).

-

Incubation and Final Purification: Incubate the mixture for 1-2 hours at room temperature and then purify the final conjugate as described in Protocol 1, step 5.

Data Presentation: Factors Influencing Conjugation Efficiency

The efficiency of SPDP conjugation is influenced by several factors. The following tables summarize these key parameters and their general effects.

| Parameter | Recommended Range | Effect on Conjugation | Notes |

| pH | 7.0 - 8.0 | Higher pH increases the rate of amine modification but also increases the rate of NHS ester hydrolysis.[4] | A compromise is needed to achieve efficient conjugation while minimizing hydrolysis of the crosslinker. |

| Molar Ratio of SPDP to Protein | 5:1 to 20:1 | Increasing the molar ratio generally increases the degree of modification. | Excessive modification can lead to protein aggregation or loss of biological activity. Optimization is critical. |

| Reaction Time | 30 - 60 minutes (Amine Modification) | Longer reaction times can lead to a higher degree of modification. | Prolonged incubation can also increase the risk of protein denaturation or aggregation. |

| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase the reaction rate. | Can also lead to protein instability. Room temperature is generally a good starting point. |

| Buffer Composition | Phosphate, Borate, Bicarbonate | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester and should be avoided during the conjugation step.[4] | These buffers can be used to quench the reaction. |

Characterization of SPDP-Conjugated Biomolecules

Thorough characterization of the final conjugate is essential to ensure its quality, efficacy, and safety, particularly for therapeutic applications like ADCs. A key parameter to determine is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody.

| Analytical Technique | Information Provided |

| UV-Vis Spectroscopy | Determination of average DAR by measuring the absorbance of the protein (at 280 nm) and the released pyridine-2-thione (at 343 nm) or the conjugated drug if it has a distinct absorbance. |

| Size-Exclusion Chromatography (SEC) | Assesses the presence of aggregates and fragments in the conjugate preparation. |

| Hydrophobic Interaction Chromatography (HIC) | Separates antibody species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Can be used to separate the light and heavy chains of the antibody after reduction, providing information on the location and distribution of the conjugated drug. |

| Mass Spectrometry (MS) | Provides precise mass measurements of the intact conjugate and its subunits, confirming the identity and determining the DAR. |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described in this guide.

Caption: Workflow for Amine-to-Sulfhydryl Conjugation using SPDP.

Caption: Workflow for Amine-to-Amine Conjugation using SPDP.

Conclusion

N-Succinimidyl 3-(2-pyridyldithio)propionate remains a cornerstone of bioconjugation chemistry. Its reliability, well-understood reaction mechanism, and the cleavable nature of the resulting disulfide bond make it a versatile tool for researchers, scientists, and drug development professionals. The ability to create precisely defined bioconjugates, particularly antibody-drug conjugates, continues to drive innovation in targeted therapies. A thorough understanding of the principles and protocols outlined in this guide is essential for the successful application of SPDP in the laboratory and the development of next-generation biotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. patientpower.info [patientpower.info]

An In-depth Technical Guide to the SPDP Crosslinker: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) crosslinker, a versatile heterobifunctional reagent widely employed in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, provide quantitative data for reaction optimization, and present detailed experimental protocols.

Introduction to SPDP Crosslinker

SPDP is a short-chain crosslinker featuring two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group.[1] This heterobifunctional architecture allows for the sequential and controlled conjugation of molecules containing primary amines and sulfhydryl (thiol) groups. The NHS ester reacts with primary amines to form stable amide bonds, while the 2-pyridyldithio group reacts with sulfhydryls to create a disulfide bond. A key feature of the disulfide bond formed by SPDP is its cleavability under reducing conditions, a property that is particularly advantageous in applications such as drug delivery, where the release of a payload at a target site is desired.[1]

Core Mechanism of Action

The crosslinking process with SPDP occurs in a two-step manner:

Step 1: Reaction with Primary Amines

The NHS ester moiety of SPDP reacts with primary amines (-NH₂) on a target molecule (e.g., a protein, antibody) to form a stable amide linkage. This reaction is most efficient in the pH range of 7-8.[1] The reaction proceeds via nucleophilic attack of the amine on the ester, leading to the release of N-hydroxysuccinimide (NHS) as a byproduct.

Step 2: Reaction with Sulfhydryl Groups

The 2-pyridyldithio group of the now amine-conjugated molecule reacts with a sulfhydryl group (-SH) on a second molecule. This reaction, a disulfide exchange, results in the formation of a new disulfide bond, linking the two molecules. A significant advantage of this reaction is the release of pyridine-2-thione, a chromophore that can be quantified spectrophotometrically by measuring its absorbance at 343 nm. This allows for real-time monitoring of the conjugation reaction. The optimal pH for this reaction is also between 7 and 8.[1]

Cleavage of the Disulfide Bond

The disulfide bond introduced by the SPDP crosslinker can be readily cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This releases the conjugated molecules from each other. Cleavage with 25 mM DTT at pH 4.5 can be performed without reducing native protein disulfide bonds.[1] If preserving native disulfides is not a concern, cleavage is more efficient at a pH of 7-9.[1]

Quantitative Data for Reaction Optimization

The efficiency and rate of SPDP crosslinking are influenced by several factors, most notably pH. The following table summarizes key quantitative data to aid in the optimization of conjugation protocols.

| Parameter | Value | Conditions | Citation |

| NHS Ester Reaction | |||

| Optimal pH | 7 - 8 | Phosphate, carbonate/bicarbonate, or borate buffers | [1] |

| Half-life of NHS ester | Several hours | pH 7 | [1] |

| < 10 minutes | pH 9 | [1] | |

| Sulfhydryl Reaction | |||

| Optimal pH | 7 - 8 | Thiol-free buffers | [1] |

| Monitoring | |||

| Pyridine-2-thione Absorbance | 343 nm | [1] | |

| Cleavage | |||

| DTT Concentration (selective) | 25 mM | pH 4.5 | [1] |

| DTT Concentration (non-selective) | 50 mM | pH 7-9 | [2] |

Experimental Protocols

General Protocol for Protein-Protein Conjugation

This protocol outlines the general steps for conjugating two proteins, one with available amines and the other with available sulfhydryls.

Materials:

-

SPDP Crosslinker

-

Protein A (with primary amines)

-

Protein B (with sulfhydryl groups)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Dissolve SPDP: Immediately before use, dissolve SPDP in an organic solvent such as DMSO or DMF to a stock concentration of 20 mM.

-

Activate Protein A:

-

Dissolve Protein A in the reaction buffer to a concentration of 1-5 mg/mL.

-

Add the SPDP stock solution to the Protein A solution at a 10-20 fold molar excess.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Remove Excess SPDP: Pass the reaction mixture through a desalting column equilibrated with the reaction buffer to remove excess, unreacted SPDP.

-

Conjugation to Protein B:

-

Dissolve Protein B in the reaction buffer.

-

Add the activated Protein A to the Protein B solution. The molar ratio will depend on the specific proteins and desired degree of conjugation.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quench the Reaction (Optional): Add quenching buffer to a final concentration of 20-50 mM to stop the reaction.

-

Purify the Conjugate: Purify the final conjugate using size-exclusion chromatography or another appropriate purification method to separate the conjugate from unconjugated proteins.

Detailed Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol provides a more detailed workflow for the synthesis of an ADC using SPDP.

Materials:

-

Antibody (e.g., IgG)

-

Drug-linker intermediate with a free sulfhydryl group

-

SPDP Crosslinker

-

Conjugation Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

-

Reducing Agent: 10 mM DTT in conjugation buffer

-

Purification Buffer: PBS, pH 7.4

-

Spin filtration units

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the conjugation buffer using a spin filtration unit.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

SPDP Activation of Antibody:

-

Prepare a fresh 10 mM stock solution of SPDP in DMSO.

-

Add SPDP to the antibody solution at a molar ratio of 5-10 moles of SPDP per mole of antibody.

-

Incubate for 60 minutes at room temperature with gentle mixing.

-

-

Removal of Excess SPDP:

-

Remove unreacted SPDP by buffer exchanging the antibody into fresh conjugation buffer using a spin filtration unit. Repeat this wash step three times.

-

-

Preparation of Drug-Linker:

-

If the drug-linker is not already reduced, treat it with a 2-fold molar excess of DTT for 30 minutes at room temperature to ensure a free sulfhydryl group.

-

Remove excess DTT using a desalting column equilibrated with conjugation buffer.

-

-

Conjugation:

-

Add the reduced drug-linker to the SPDP-activated antibody at a molar ratio of 3-5 moles of drug-linker per mole of antibody.

-

Incubate the reaction for 4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of ADC:

-

Purify the ADC from unconjugated drug-linker and antibody using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Buffer exchange the purified ADC into the final formulation buffer (e.g., PBS).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or HIC.

-

Assess the purity and aggregation of the ADC using SEC.

-

Confirm the integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions.

-

Visualizing the Mechanism and Workflow

Signaling Pathway of SPDP Crosslinking

Caption: The two-step reaction mechanism of SPDP crosslinking.

Experimental Workflow for ADC Synthesis

Caption: A typical experimental workflow for synthesizing an antibody-drug conjugate using SPDP.

Logical Relationship of SPDP Cleavage

Caption: The process of cleaving the disulfide bond in an SPDP-linked conjugate.

References

A Technical Guide to N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) for Bioconjugation

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a heterobifunctional crosslinking reagent. It details the chemical structure, mechanism of action, and common applications of SPDP in bioconjugation, with a focus on creating functional protein conjugates for research and therapeutic development.

Core Chemical Structure and Properties

N-Succinimidyl 3-(2-pyridyldithio)propionate, commonly known as SPDP, is a versatile crosslinker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyl disulfide group.[1] This heterobifunctional nature allows for the sequential and specific coupling of molecules, typically between primary amines and sulfhydryl (thiol) groups.[2] The NHS ester provides amine reactivity, while the 2-pyridyl disulfide group targets free sulfhydryls.[2] SPDP is noted for being membrane-permeable, which allows for crosslinking reactions to occur within cells.[1]

The spacer arm of SPDP is 6.8 Å in length and contains a disulfide bond. This bond is cleavable by reducing agents, a feature that is highly valuable in applications requiring the release of a conjugated molecule under specific conditions.[2][3]

Table 1: Chemical and Physical Properties of SPDP

| Property | Value | Citation(s) |

| Chemical Name | Succinimidyl 3-(2-pyridyldithio)propionate | [1] |

| Synonyms | SPDP, 3-(2-Pyridyldithio)propionic acid N-hydroxysuccinimide ester | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₄S₂ | [1] |

| Molecular Weight | 312.36 g/mol | [1] |

| CAS Number | 68181-17-9 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [1] |

| Reactive Groups | NHS Ester, 2-Pyridyl Disulfide | [1] |

| Reactive Towards | Primary Amines (-NH₂), Sulfhydryls (-SH) | [2] |

Mechanism of Action

The utility of SPDP lies in its two-step reaction capability, which allows for controlled conjugation between two different biomolecules (e.g., Protein A and Protein B).

-

Reaction with Primary Amines: The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the ε-amino group of lysine residues on a protein's surface. This reaction forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. This step is most efficient at a pH range of 7.0-8.0.[2][4]

-

Reaction with Sulfhydryls: The 2-pyridyl disulfide group at the other end of the SPDP linker reacts specifically with a free sulfhydryl group, such as the side chain of a cysteine residue. This is a disulfide exchange reaction that creates a new, cleavable disulfide bond between the two molecules and releases pyridine-2-thione.[2][3] This reaction proceeds optimally at a pH between 7.0 and 8.0.[2]

The release of the pyridine-2-thione byproduct is a key feature of SPDP chemistry, as it can be monitored spectrophotometrically to quantify the extent of the conjugation reaction.[2]

Figure 1. Reaction mechanism of SPDP for heterobifunctional crosslinking.

Quantitative Data for Reaction Monitoring

A significant advantage of using SPDP is the ability to quantify the degree of modification. The release of the pyridine-2-thione byproduct from the thiol-disulfide exchange reaction can be measured by its absorbance at 343 nm. This allows for the calculation of the number of pyridyl disulfide groups introduced per molecule.

Table 2: Spectrophotometric Data for SPDP Reaction Quantification

| Analyte | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent/Buffer Conditions | Citation(s) |

| Pyridine-2-thione | 343 nm | 8,080 M⁻¹cm⁻¹ | 0.1 M Sodium Phosphate, pH 7.5 | [2] |

Note: The molar extinction coefficient can be influenced by buffer composition and pH. For precise measurements, calibration under specific experimental conditions is recommended.

Experimental Protocols

The following are generalized protocols for a typical two-step protein-protein conjugation and for the quantification of SPDP incorporation.

This protocol describes the modification of a protein containing primary amines (Protein A) with SPDP, followed by its conjugation to a protein containing a free sulfhydryl (Protein B).

Materials:

-

Protein A (amine-containing)

-

Protein B (sulfhydryl-containing)

-

SPDP Reagent

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

-

Reducing Agent (optional, for Protein B): Dithiothreitol (DTT) or TCEP

-

Desalting columns

Procedure:

-

SPDP Stock Solution: Prepare a 20 mM stock solution of SPDP by dissolving it in anhydrous DMSO or DMF. This should be done immediately before use.

-

Modification of Protein A:

-

Dissolve Protein A in the Conjugation Buffer to a concentration of 1-5 mg/mL.

-

Add a 10- to 20-fold molar excess of the SPDP stock solution to the Protein A solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

-

Purification of Activated Protein A:

-

Remove excess, unreacted SPDP by passing the reaction mixture through a desalting column equilibrated with the Conjugation Buffer.

-

The resulting solution contains Protein A activated with pyridyl disulfide groups.

-

-

Preparation of Protein B (if necessary):

-

If Protein B has internal disulfide bonds that need to be reduced to expose free sulfhydryls, treat it with a 10-fold molar excess of a reducing agent like DTT.

-

After reduction, immediately remove the reducing agent using a desalting column equilibrated with deoxygenated Conjugation Buffer. Use the reduced Protein B immediately to prevent re-oxidation.

-

-

Conjugation Reaction:

-

Combine the purified, activated Protein A with the sulfhydryl-containing Protein B in a 1:1 to 1:5 molar ratio (Activated A:Reduced B).

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Analysis and Purification of Conjugate:

-

The final conjugate can be analyzed by SDS-PAGE to confirm the increase in molecular weight.

-

Further purification from unreacted components can be performed using size-exclusion chromatography (SEC) or affinity chromatography if applicable.

-

This protocol determines the number of pyridyl disulfide groups incorporated into Protein A after the modification step.

Procedure:

-

Take a small, known volume of the purified, activated Protein A solution from Protocol 1, Step 3.

-

Measure the absorbance of this sample at 280 nm (A₂₈₀) to determine the protein concentration.

-

Add a reducing agent (e.g., DTT to a final concentration of 25 mM) to the sample to cleave the pyridyl disulfide bond and release pyridine-2-thione.[4]

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance of the solution at 343 nm (A₃₄₃).

-

Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (A = εbc) with ε = 8,080 M⁻¹cm⁻¹.

-

The molar ratio of incorporated SPDP to Protein A can be calculated by dividing the concentration of pyridine-2-thione by the concentration of Protein A.

Figure 2. General experimental workflow for a two-step bioconjugation using SPDP.

References

A Technical Guide to SPDP Crosslinkers: Understanding Spacer Arm Length and Application

For Researchers, Scientists, and Drug Development Professionals

Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and its derivatives are heterobifunctional crosslinkers integral to the fields of bioconjugation, diagnostics, and therapeutics, particularly in the development of antibody-drug conjugates (ADCs).[1][2][3] These reagents facilitate the covalent linkage of molecules, typically proteins, by targeting primary amines and sulfhydryl groups.[4][5] A key feature of SPDP crosslinkers is the disulfide bond within their spacer arm, which allows for cleavable conjugates under reducing conditions.[5][6] This guide provides an in-depth exploration of SPDP crosslinkers, with a specific focus on the significance of their spacer arm length in various applications.

Core Concepts of SPDP Chemistry

SPDP crosslinkers possess two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithiol group.[7][8] The NHS ester reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[5][9] This reaction is most efficient at a pH range of 7 to 8.[9] The 2-pyridyldithiol group reacts with sulfhydryl (thiol) groups, found in cysteine residues, to form a reversible disulfide bond.[5][9] This reaction also proceeds optimally at a pH of 7 to 8.[9] The formation of this disulfide bond can be monitored by measuring the release of pyridine-2-thione at 343 nm.[7][9][10]

The disulfide linkage created by SPDP crosslinkers can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), regenerating the free thiol on one molecule and introducing a thiol group on the other.[4][5] This cleavability is a crucial feature for applications such as the intracellular release of drugs from ADCs.[5]

The Significance of Spacer Arm Length

The spacer arm of a crosslinker is the structural component that connects the two reactive ends. The length of this spacer is a critical parameter that can significantly influence the efficiency of the crosslinking reaction and the biological activity of the resulting conjugate. SPDP crosslinkers are available with a variety of spacer arm lengths to accommodate different applications.[4]

Short Spacer Arms: Standard SPDP has a relatively short spacer arm.[4][11] This is suitable for crosslinking molecules where the target functional groups are in close proximity and there are minimal steric hindrance concerns.

Long Spacer Arms: For molecules where the reactive groups are further apart or when steric hindrance is a concern, long-chain SPDP crosslinkers are employed.[4] These include LC-SPDP (Long-Chain SPDP) and PEGylated derivatives such as PEG4-SPDP and PEG12-SPDP.[7][9][10] The polyethylene glycol (PEG) spacers in the latter not only increase the distance between the conjugated molecules but also offer additional benefits:

-

Increased Solubility: PEG is a hydrophilic polymer that can enhance the aqueous solubility of the crosslinker and the resulting conjugate.[5][7][8] This is particularly advantageous when working with hydrophobic molecules.

-

Reduced Immunogenicity: PEGylation can shield the conjugate from the host's immune system, reducing its immunogenicity.[7][8]

-

Improved Pharmacokinetics: The increased hydrodynamic radius of PEGylated conjugates can lead to a longer circulation half-life in vivo.[]

The choice of spacer arm length is often determined empirically to find the optimal balance between conjugation efficiency and the desired properties of the final product.[4]

Quantitative Data Summary

The table below summarizes the key quantitative data for various commonly used SPDP crosslinkers.

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| SPDP | 312.36[11] | 6.8[4][11] |

| LC-SPDP | 425.52[9] | 15.6[9] |

| Sulfo-LC-SPDP | 527.57[13] | 15.6[9] |

| PEG4-SPDP | 559.65[7][8] | 25.7[7][8] |

| PEG12-SPDP | 912.07[14] | 54.1[10] |

Experimental Protocols

General Protocol for Protein-Protein Conjugation using SPDP

This protocol outlines the general steps for crosslinking two proteins, one containing primary amines (Protein A) and the other containing a free sulfhydryl group (Protein B).

Materials:

-

SPDP crosslinker (e.g., SPDP, LC-SPDP, or PEG-SPDP)

-

Protein A (amine-containing)

-

Protein B (sulfhydryl-containing)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0[11][15]

-

Organic Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[9][11]

-

Desalting column[11]

-

Reducing agent (optional, for cleavage): DTT[11]

Methodology:

-

SPDP Solution Preparation: Allow the SPDP reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[11] Prepare a 20-25 mM stock solution of the SPDP crosslinker in DMSO or DMF.[9][11]

-

Modification of Protein A:

-

Dissolve Protein A in the reaction buffer to a concentration of 1-5 mg/mL.[11][16]

-

Add the SPDP stock solution to the Protein A solution. The molar ratio of SPDP to protein will need to be optimized for your specific application. A common starting point is a 20-fold molar excess of SPDP.[9]

-

Incubate the reaction for 30-60 minutes at room temperature.[9][11]

-

-

Removal of Excess SPDP: Remove non-reacted SPDP from the modified Protein A using a desalting column equilibrated with the reaction buffer.[11]

-

Conjugation to Protein B:

-

Purification of the Conjugate: The resulting conjugate can be purified from the unconjugated proteins using size-exclusion chromatography.[9][14]

-

(Optional) Cleavage of the Disulfide Bond: To cleave the disulfide bond, incubate the conjugate with 25-50 mM DTT for 30-120 minutes at room temperature.[5][11]

Protocol for Pyridine-2-Thione Assay to Determine SPDP Modification Level

This assay quantifies the amount of SPDP incorporated into a protein by measuring the release of pyridine-2-thione upon reduction of the disulfide bond.

Materials:

-

SPDP-modified protein

-

PBS buffer

-

DTT solution (15 mg/mL)[9]

-

Spectrophotometer

Methodology:

-

Dilute a sample of the SPDP-modified and desalted protein in PBS.[9]

-

Measure the absorbance of the sample at 343 nm against a PBS blank.[9]

-

Add a small volume of concentrated DTT solution to the protein sample and mix.[9]

-

After 15 minutes, measure the absorbance at 343 nm again.[9]

-

The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law, with the molar extinction coefficient of pyridine-2-thione being 8,080 M⁻¹cm⁻¹.[14]

Visualizations

Caption: General workflow for protein-protein conjugation using an SPDP crosslinker.

Caption: Conceptual illustration of short versus long spacer arm crosslinkers.

References

- 1. nbinno.com [nbinno.com]

- 2. abmole.com [abmole.com]

- 3. SPDP [shop.labclinics.com]

- 4. SPDP Crosslinker 100 mg (CAS 68181-17-9) - N-Succinimidyl 3-(2-pyridyldithio)-propionate (SPDP) - ProteoChem [proteochem.com]

- 5. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 6. covachem.com [covachem.com]

- 7. PEG4-SPDP (PEGylated, long-chain SPDP crosslinker) | LabX.com [labx.com]

- 8. PEG4-SPDP (PEGylated, long-chain SPDP crosslinker) | Sigma-Aldrich [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. iright.com [iright.com]

- 11. proteochem.com [proteochem.com]

- 13. interchim.fr [interchim.fr]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. glpbio.com [glpbio.com]

- 16. broadpharm.com [broadpharm.com]

Introduction to heterobifunctional crosslinking agents

An In-depth Technical Guide to Heterobifunctional Crosslinking Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinking agents are powerful molecular tools designed to covalently link two different molecules through distinct reactive functionalities. These reagents consist of three key components: two different reactive groups ("hetero-") at either end of the molecule, connected by a spacer arm. This design allows for controlled, sequential, or one-pot conjugation strategies that are difficult to achieve with homobifunctional crosslinkers, which possess two identical reactive groups.[1][2]

The specificity of having two different reactive ends enables researchers to target distinct functional groups on biomolecules, such as primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO). This targeted approach minimizes the formation of undesirable polymers and self-conjugates, leading to higher yields of the desired conjugated product.[1][3]

The spacer arm's length and chemical composition are critical features that influence the properties of the final conjugate. Spacer arms can be designed to be short or long, rigid or flexible, and can incorporate elements like polyethylene glycol (PEG) to enhance solubility and reduce immunogenicity.[1][4] Furthermore, they can be classified as either cleavable or non-cleavable, a crucial distinction for applications like drug delivery where the release of a payload at a target site is required.[5][6][7]

The versatility of heterobifunctional crosslinkers has made them indispensable in a wide range of applications, including:

-

Antibody-Drug Conjugates (ADCs): Creating targeted cancer therapies by linking potent cytotoxic drugs to monoclonal antibodies.[6][8]

-

Bioconjugation: Preparing antibody-enzyme conjugates for immunoassays (e.g., ELISA) and attaching proteins to surfaces for biosensor development.[3][9]

-

Protein Interaction Studies: Capturing and identifying protein-protein interactions within complex biological systems.[2][10]

-

Hydrogel Formation: Providing mechanical stability in hydrogels used for tissue engineering and wound dressings.[7]

Core Chemistries and Reactive Groups

The efficacy of a heterobifunctional crosslinker is determined by the specific reactivity of its terminal groups. Understanding these chemistries is essential for selecting the appropriate reagent for a given application.

Amine-Reactive Chemistry: NHS/Sulfo-NHS Esters

N-hydroxysuccinimide (NHS) esters are among the most common reactive groups used in bioconjugation. They react efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.

-

Reaction Conditions: The reaction is typically performed in buffers at a pH of 7.2 to 8.5.[9]

-

Solubility: Standard NHS esters are hydrophobic and require dissolution in an organic solvent like DMSO or DMF before addition to an aqueous reaction mixture.[1][11] To overcome solubility issues, sulfonated versions (Sulfo-NHS esters) are available, which are water-soluble and allow for conjugation reactions without organic solvents.[1]

-

Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6, making it crucial to perform reactions promptly.[9]

Sulfhydryl-Reactive Chemistry: Maleimides

Maleimide groups are highly specific for sulfhydryl groups, found in cysteine residues. They react at a neutral pH (6.5-7.5) to form stable thioether bonds.

-

Specificity: The high specificity of the maleimide-thiol reaction allows for targeted conjugation, especially in proteins where cysteine residues are less abundant than lysines.[12][13]

-

Stability: While more stable than NHS esters in aqueous solutions, the maleimide group can slowly hydrolyze at pH values above 7.5.[11]

-

Prerequisites: For this reaction to occur, the target molecule must possess a free (reduced) sulfhydryl. Disulfide bonds within a protein may need to be reduced using agents like TCEP prior to conjugation.[13]

Carboxyl-Reactive Chemistry: Carbodiimides (EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a "zero-length" crosslinker that facilitates the conjugation of carboxyl groups to primary amines. It does not become part of the final linkage. EDC activates the carboxyl group, which can then react with an amine to form an amide bond.

-

Mechanism: EDC reacts with a carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and can hydrolyze, regenerating the carboxyl group. To improve efficiency and stability, EDC is often used in combination with N-hydroxysuccinimide (NHS) or Sulfo-NHS. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine.[1]

-

Applications: This chemistry is widely used for immobilizing proteins onto carboxylated surfaces or particles.[1]

Other Chemistries

-

Hydrazides: React with carbonyls (aldehydes and ketones) to form hydrazone bonds. This is particularly useful for conjugating to glycoproteins after oxidizing their sugar moieties to create aldehydes.

-

Photo-reactive Groups (Phenyl Azides): These groups are inert until exposed to UV light, at which point they form a highly reactive nitrene that can insert non-selectively into C-H and N-H bonds. This allows for capturing transient interactions.[3]

Quantitative Data on Common Heterobifunctional Crosslinkers

The selection of a crosslinker is critically dependent on its specific properties, particularly the spacer arm length, which dictates the distance between the conjugated molecules.

| Crosslinker | Reactive Group A (Target) | Reactive Group B (Target) | Spacer Arm Length (Å) | Cleavable? | Key Feature |

| SMCC | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | One of the most common non-cleavable crosslinkers; hydrophobic.[1][14] |

| Sulfo-SMCC | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | Water-soluble version of SMCC.[1][9] |

| SPDP | NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | 6.8 | Yes (Disulfide) | Forms a disulfide bond that can be cleaved by reducing agents like DTT.[15] |

| SM(PEG)n | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 17.6 (n=2) to 95.1 (n=24) | No | PEG spacer enhances solubility and reduces immunogenicity.[1] |

| EDC | N/A (activates Carboxyl) | N/A (reacts with Amine) | 0 | No | Zero-length crosslinker; facilitates direct amide bond formation.[1][16] |

| DSBU | NHS-ester (Amine) | NHS-ester (Amine) | 12.5 | Yes (MS-cleavable) | A homobifunctional example, but illustrates MS-cleavable linkers used in proteomics.[17] |

| DSSO | NHS-ester (Amine) | NHS-ester (Amine) | 10.1 | Yes (MS-cleavable) | MS-cleavable linker for protein interaction studies.[10][17] |

Note: Spacer arm lengths are often cited as calculated maximal distances and can vary based on molecular conformation.[18]

Visualization of Key Processes

General Workflow for Heterobifunctional Crosslinking

The diagram below illustrates a typical two-step sequential conjugation using an NHS-Maleimide crosslinker, a common strategy to prevent unwanted polymerization.[1][12]

Caption: Two-step sequential protein conjugation workflow.

Mechanism of a Cleavable Linker in an Antibody-Drug Conjugate (ADC)

This diagram shows how an ADC with a protease-cleavable linker (e.g., Valine-Citrulline) delivers its payload specifically inside a target cancer cell.

Caption: ADC mechanism with a protease-cleavable linker.

EDC/NHS Chemistry for Carboxyl-to-Amine Coupling

This diagram outlines the "zero-length" crosslinking reaction facilitated by EDC and enhanced by NHS for forming a stable amide bond.

Caption: Reaction pathway for EDC/NHS-mediated coupling.

Experimental Protocols

Protocol 5.1: Two-Step Conjugation of an Antibody to an Enzyme (HRP) using Sulfo-SMCC

This protocol describes the conjugation of Horseradish Peroxidase (HRP) to an antibody (Ab). The antibody's amines are first activated with Sulfo-SMCC, and the resulting maleimide-activated antibody is then reacted with the native sulfhydryls on the HRP.

Materials:

-

Antibody (Ab) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Horseradish Peroxidase (HRP)

-

Sulfo-SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction tubes

Procedure:

Step 1: Maleimide-Activation of the Antibody

-

Prepare the antibody at a concentration of 1-5 mg/mL in Conjugation Buffer. Ensure the buffer is free of primary amines like Tris or glycine.[11][12]

-

Immediately before use, dissolve Sulfo-SMCC in water or Conjugation Buffer to a concentration of 10 mM.

-

Add a 20-fold molar excess of the dissolved Sulfo-SMCC to the antibody solution. For example, for 1 mL of a 5 mg/mL (33.3 µM) IgG solution, add 33.3 nmol * 20 = 0.67 µmol of Sulfo-SMCC (67 µL of 10 mM solution).

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Remove the excess, non-reacted Sulfo-SMCC by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.[11][12] Collect the protein fractions containing the maleimide-activated antibody.

Step 2: Conjugation of Activated Antibody to HRP

-

Prepare HRP at a concentration of 2-10 mg/mL in Conjugation Buffer.

-

Immediately combine the purified maleimide-activated antibody with the HRP solution. A typical molar ratio is 1:1 to 1:3 of Ab:HRP.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[11]

-

The final conjugate can be purified from unconjugated HRP and antibody using size-exclusion chromatography (SEC) if necessary. Store the final conjugate at 4°C with a protein stabilizer.

Protocol 5.2: Immobilization of a Protein onto a Carboxylated Surface using EDC/NHS

This protocol describes how to covalently attach a protein to a surface (e.g., magnetic beads, sensor chip) that has been functionalized with carboxyl groups.

Materials:

-

Carboxylated surface (beads, plate, etc.)

-

Protein to be immobilized in MES buffer

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Wash Buffer: PBS, pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5

Procedure:

Step 1: Activation of the Carboxylated Surface

-

Wash the carboxylated surface with Activation Buffer to equilibrate it and remove any storage buffers.

-

Prepare a fresh activation solution containing 50 mM Sulfo-NHS and 200 mM EDC in Activation Buffer.

-

Add the activation solution to the surface and incubate for 15-30 minutes at room temperature with gentle mixing. This step converts the carboxyl groups to reactive Sulfo-NHS esters.

-

Wash the surface thoroughly with Activation Buffer or ice-cold water to remove excess EDC and Sulfo-NHS. The activated surface is now ready for protein coupling.

Step 2: Covalent Immobilization of the Protein

-

Immediately add the protein solution (typically 0.01-1 mg/mL in MES buffer, pH ~5.0 for optimal coupling) to the activated surface.

-

Incubate for 1-2 hours at room temperature with gentle mixing. The primary amines on the protein will react with the NHS-ester-activated surface to form stable amide bonds.

-

Remove the protein solution. Wash the surface with Wash Buffer to remove non-covalently bound protein.

-

To block any remaining active NHS-ester sites, add the Quenching Buffer and incubate for 15-30 minutes.

-

Wash the surface extensively with Wash Buffer. The protein is now covalently immobilized and ready for use.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. korambiotech.com [korambiotech.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 7. purepeg.com [purepeg.com]

- 8. ADCs: A Primer for the Pharmaceutical Industry - Pharmaceutical Technology [pharmaceutical-technology.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 14. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 15. SPDP [shop.labclinics.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Bioconjugation Utilizing SPDP: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for bioconjugation using Succinimidyl 3-(2-pyridyldithio)propionate (SPDP). SPDP is a heterobifunctional crosslinker widely employed in the life sciences to covalently link molecules, particularly proteins, peptides, and antibodies, for a variety of applications including the development of antibody-drug conjugates (ADCs), immunoassays, and targeted drug delivery systems.[1][2][3]

Introduction to SPDP-Mediated Bioconjugation

SPDP is a short-chain crosslinker featuring two reactive groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group.[1] This heterobifunctional nature allows for the sequential conjugation of two different molecules. The NHS ester reacts with primary amines (-NH2), commonly found on the side chains of lysine residues in proteins, to form a stable amide bond.[4][5] The 2-pyridyldithio group reacts with sulfhydryl (thiol, -SH) groups, present in cysteine residues, through a thiol-disulfide exchange reaction.[4][5] This reaction results in the formation of a disulfide bond, which is cleavable by reducing agents, offering a reversible linkage.[4][5]

A key feature of the thiol-disulfide exchange reaction with SPDP is the release of pyridine-2-thione, a chromophore that can be quantified spectrophotometrically by measuring its absorbance at 343 nm.[4] This allows for the indirect quantification of the number of pyridyldithio groups incorporated into the first molecule, and subsequently, the number of sulfhydryl groups that have reacted.

The Chemistry of SPDP Bioconjugation

The bioconjugation process using SPDP involves two primary chemical reactions:

-

Reaction with Primary Amines: The NHS ester of SPDP reacts with primary amines in a nucleophilic acyl substitution reaction. This reaction is most efficient at a pH range of 7-8.[4][5] The reaction results in the formation of a stable amide bond, covalently linking the SPDP molecule to the amine-containing molecule.

-

Reaction with Sulfhydryls: The 2-pyridyldithio group at the other end of the SPDP linker reacts with a free sulfhydryl group via thiol-disulfide exchange. This reaction is also optimal at a pH of 7-8.[4] During this reaction, a new disulfide bond is formed between the two molecules, and pyridine-2-thione is released as a byproduct.[4]

Quantitative Data for SPDP Bioconjugation

The efficiency and stoichiometry of SPDP-mediated bioconjugation are influenced by several factors, including the concentration of reactants, pH, temperature, and reaction time. The following tables summarize key quantitative parameters for typical SPDP conjugation reactions.

| Parameter | Value | Reference |

| SPDP Stock Solution | 20-25 mM in DMSO or DMF | [4][5][6] |

| Reaction pH (Amine Reaction) | 7.2 - 8.0 | [5][6] |

| Reaction pH (Thiol Reaction) | 7.2 - 8.0 | [5][6] |

| Reaction Temperature | Room Temperature (approx. 20-25°C) | [4][6] |

| Reaction Time (Amine Reaction) | 30 - 60 minutes | [4][6] |

| Reaction Time (Thiol Reaction) | 8 - 18 hours (or overnight) | [4][6][7] |

| Molar Ratio (SPDP:Protein) | Varies, typically a 10- to 50-fold molar excess of the crosslinker to the protein when the protein concentration is <5 mg/ml. | [8] |

| Cleavage Conditions | 25-50 mM DTT | [4][5] |

| Parameter | Value | Reference |

| Analyte | Pyridine-2-thione | [4] |

| Wavelength (λmax) | 343 nm | [4] |

| Molar Extinction Coefficient (ε) | 8.08 x 10³ M⁻¹cm⁻¹ | [4] |

Experimental Protocols

Below are detailed methodologies for two common SPDP conjugation strategies.

Protocol 1: Conjugation of an Amine-Containing Protein to a Sulfhydryl-Containing Protein

This protocol is applicable when one of the proteins to be conjugated possesses accessible free sulfhydryl groups.

Materials:

-

SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)

-

Amine-containing protein (Protein A)

-

Sulfhydryl-containing protein (Protein B)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

-

Anhydrous DMSO or DMF

-

Desalting columns

Procedure:

-

Prepare SPDP Stock Solution: Dissolve SPDP in anhydrous DMSO or DMF to a final concentration of 20 mM. For example, dissolve 2 mg of SPDP in 320 µL of DMSO.[4]

-

Prepare Protein A Solution: Dissolve Protein A in the Reaction Buffer at a concentration of 2-5 mg/mL.[4]

-

Modification of Protein A with SPDP: Add a calculated volume of the 20 mM SPDP stock solution to the Protein A solution. A common starting point is to add 25 µL of 20 mM SPDP solution to 1 mL of the protein solution.[4]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[4][6]

-

Purification of SPDP-Modified Protein A: Remove excess, unreacted SPDP by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.

-

Quantification of SPDP Incorporation (Optional): To determine the degree of SPDP modification, a pyridine-2-thione release assay can be performed. Add a reducing agent (e.g., DTT to a final concentration of 25 mM) to a small aliquot of the purified SPDP-modified Protein A. Measure the absorbance at 343 nm and use the molar extinction coefficient of pyridine-2-thione (8,080 M⁻¹cm⁻¹) to calculate the concentration of released pyridine-2-thione, which corresponds to the concentration of incorporated SPDP.[4]

-

Conjugation Reaction: Add the sulfhydryl-containing Protein B to the purified SPDP-modified Protein A. The molar ratio of Protein B to Protein A can be varied, but a common starting point is a 1:1 to 3:1 molar ratio.[4]

-

Incubation: Incubate the conjugation reaction mixture overnight at room temperature or at 4°C.[4][7]

-

Purification of the Conjugate: The final conjugate can be purified from unconjugated proteins using size-exclusion chromatography or other appropriate chromatographic techniques.

Protocol 2: Conjugation of Two Amine-Containing Proteins

This protocol is used when neither of the proteins to be conjugated has a readily available free sulfhydryl group.

Materials:

-

SPDP

-

Amine-containing protein 1 (Protein 1)

-

Amine-containing protein 2 (Protein 2)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

-

Anhydrous DMSO or DMF

-

Dithiothreitol (DTT)

-

Acetate Buffer: 100 mM sodium acetate, 100 mM NaCl, pH 4.5

-

Desalting columns

Procedure:

-

Modification of Both Proteins with SPDP: Separately modify both Protein 1 and Protein 2 with SPDP following steps 1-5 from Protocol 1.

-

Reduction of one SPDP-Modified Protein:

-

Choose one of the SPDP-modified proteins (e.g., SPDP-Protein 1) for the reduction step.

-

Prepare a 150 mM DTT solution in either the Reaction Buffer or Acetate Buffer. Using the Acetate Buffer (pH 4.5) can help to avoid the reduction of native disulfide bonds within the protein.[4]

-

Add the DTT solution to the SPDP-Protein 1 solution to a final DTT concentration of 50 mM.[4]

-

Incubate for 30 minutes at room temperature.[4]

-

-

Purification of the Sulfhydryl-Activated Protein: Remove the excess DTT from the reduced protein (now Protein 1-SH) using a desalting column equilibrated with the Reaction Buffer.

-

Conjugation Reaction: Immediately mix the purified sulfhydryl-activated Protein 1-SH with the SPDP-modified Protein 2.

-

Incubation: Incubate the reaction mixture for 18 hours at room temperature or at 4°C.[7]

-

Purification of the Conjugate: Purify the final conjugate using an appropriate chromatographic method such as size-exclusion chromatography.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical reactions and experimental workflows involved in SPDP-mediated bioconjugation.

References

- 1. glpbio.com [glpbio.com]

- 2. Optimization of Protein Bioconjugation Reactions Using Combinatorial Peptide Libraries [escholarship.org]

- 3. nbinno.com [nbinno.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. proteochem.com [proteochem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. store.sangon.com [store.sangon.com]

Methodological & Application

Application Notes and Protocols for SPDP Protein-Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker widely used for the covalent conjugation of proteins and other biomolecules. It facilitates the formation of a disulfide bond between two molecules, a linkage that is cleavable by reducing agents. This feature is particularly valuable in applications such as the development of antibody-drug conjugates (ADCs), where the controlled release of a therapeutic payload is desired.[1][2]

SPDP contains an N-hydroxysuccinimide (NHS) ester reactive group and a pyridyldithiol reactive group.[3] The NHS ester reacts with primary amines (such as the side chain of lysine residues) on one protein, while the pyridyldithiol group reacts with sulfhydryl groups (from cysteine residues) on a second protein. This directed conjugation strategy allows for the precise coupling of biomolecules.[3][4]

These application notes provide detailed protocols for protein-protein conjugation using SPDP, guidance on optimizing reaction conditions, and an example of a relevant signaling pathway where such conjugates are applied.

Data Presentation

Properties of Common SPDP Crosslinkers

| Feature | SPDP | LC-SPDP | Sulfo-LC-SPDP |

| Full Name | Succinimidyl 3-(2-pyridyldithio)propionate | Succinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate | Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate |

| Molecular Weight | 312.36 g/mol [5] | 425.53 g/mol | 527.57 g/mol |

| Spacer Arm Length | 6.8 Å[5] | 15.7 Å | 15.7 Å |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF)[3] | Soluble in organic solvents (e.g., DMSO, DMF) | Water-soluble |

| Key Feature | Short-chain crosslinker. | Long-chain crosslinker for increased reach. | Water-soluble for direct addition to aqueous reactions. |

Example Conjugation Yield

In a study involving the chemical conjugation of a HER2-targeting antibody fragment (scFv) to a Pseudomonas exotoxin A fragment (PE24) using SPDP, a conjugation yield of 58% was achieved.[6] The final purity of the conjugate after size exclusion chromatography was reported to be 93%.[6] This example highlights a typical yield that can be expected, although optimization of reaction conditions is crucial for maximizing conjugation efficiency.

Experimental Protocols

General Considerations

-

Buffer Selection: Use amine-free and thiol-free buffers for the conjugation reactions, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[3] Buffers like Tris are not compatible as they contain primary amines that will compete with the protein for reaction with the NHS ester.

-

SPDP Reagent Preparation: SPDP and LC-SPDP have limited aqueous solubility and should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to prepare a stock solution.[4] Sulfo-LC-SPDP is water-soluble and can be dissolved directly in the reaction buffer.[4]

-

Protein Purity: Ensure that the proteins to be conjugated are of high purity and are in a suitable buffer. If necessary, perform buffer exchange using dialysis or desalting columns.

Protocol 1: Conjugation of a Protein with Primary Amines to a Protein with Free Sulfhydryls

This protocol is suitable when one of your proteins (Protein A) has accessible primary amines and the other (Protein B) has one or more free sulfhydryl groups.

Materials:

-

Protein A (containing primary amines)

-

Protein B (containing free sulfhydryls)

-

SPDP reagent

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

DMSO or DMF (for non-sulfonated SPDP)

-

Desalting columns

Procedure:

-

Preparation of Protein A: Dissolve Protein A in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Preparation of SPDP: Prepare a 20 mM stock solution of SPDP in DMSO or DMF. For Sulfo-LC-SPDP, dissolve it directly in the Reaction Buffer.

-

Modification of Protein A with SPDP:

-

Add a 10- to 20-fold molar excess of the SPDP stock solution to the Protein A solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

-

Removal of Excess SPDP: Remove unreacted SPDP from the modified Protein A using a desalting column equilibrated with the Reaction Buffer.

-

Conjugation to Protein B:

-

Dissolve Protein B in the Reaction Buffer.

-

Add the SPDP-modified Protein A to Protein B at a desired molar ratio (e.g., 1:1).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification of the Conjugate: Purify the resulting protein-protein conjugate from unconjugated proteins and byproducts using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

Protocol 2: Conjugation of Two Proteins Lacking Free Sulfhydryls

This protocol is used when neither of the proteins to be conjugated possesses a readily available free sulfhydryl group. One of the proteins will be modified to introduce a sulfhydryl group.

Materials:

-

Protein A

-

Protein B

-

SPDP reagent

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Reduction Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 4.5 (for DTT reduction to minimize reduction of native disulfides)

-

DMSO or DMF

-

Desalting columns

Procedure:

-

Modification of Both Proteins with SPDP:

-

Separately modify both Protein A and Protein B with SPDP following steps 1-4 of Protocol 1.

-

-

Reduction of one SPDP-modified Protein:

-

To the SPDP-modified Protein B, add DTT to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature in the Reduction Buffer to cleave the pyridyldithiol group and expose a free sulfhydryl.

-

Remove the excess DTT using a desalting column equilibrated with the Reaction Buffer. This protein is now sulfhydryl-activated.

-

-

Conjugation of the Two Modified Proteins:

-

Immediately mix the SPDP-modified Protein A with the newly sulfhydryl-activated Protein B.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification of the Conjugate: Purify the conjugate as described in step 6 of Protocol 1.

Monitoring the Reaction

The reaction of the pyridyldithiol group of SPDP with a sulfhydryl group releases pyridine-2-thione, which has a distinct absorbance at 343 nm (molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹).[7] This allows for the quantification of the number of pyridyldithiol groups introduced onto the first protein and the progress of the subsequent conjugation reaction.

Visualization of Experimental Workflow and Signaling Pathway

SPDP Protein-Protein Conjugation Workflow

Caption: Workflow for SPDP-mediated protein-protein conjugation.

HER2 Signaling Pathway and ADC Mechanism of Action

A prime application of SPDP conjugation is in the creation of antibody-drug conjugates (ADCs). A well-known target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain cancers.[3][8] The following diagram illustrates the HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC, such as Trastuzumab emtansine (T-DM1).

Caption: HER2 signaling and ADC mechanism.

References

- 1. HUTCHMED - HUTCHMED Highlights HMPL-A251 Data Presented at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [hutch-med.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-Step Guide for Using SPDP in Bioconjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker widely used in bioconjugation to create reversible disulfide bonds between molecules. It is particularly valuable for linking molecules containing primary amines to molecules with sulfhydryl groups. This guide provides detailed application notes and protocols for the effective use of SPDP in bioconjugation, with a focus on protein modification and the creation of antibody-drug conjugates (ADCs).

SPDP contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form a stable amide bond, and a pyridyl disulfide group that reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a cleavable disulfide bond. The release of the pyridine-2-thione byproduct during the reaction with a sulfhydryl group can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[1][2]

The resulting disulfide linkage is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the controlled release of conjugated molecules. This cleavable nature makes SPDP an ideal crosslinker for applications such as the development of ADCs, where the release of the cytotoxic drug at the target site is desired.[2][3]

Chemical Properties and Reaction Conditions

Effective bioconjugation with SPDP requires careful consideration of its chemical properties and the optimization of reaction conditions.

| Parameter | Recommended Condition | Notes |

| SPDP Solubility | Must be dissolved in an organic solvent (e.g., DMSO or DMF) before addition to the aqueous reaction mixture.[2] | SPDP has limited aqueous solubility. A stock solution (e.g., 20 mM) is typically prepared. |

| Reaction pH (NHS-ester) | pH 7.0 - 8.0[2] | The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH. Buffers should be amine-free (e.g., phosphate, borate, carbonate). |

| Reaction pH (Pyridyl disulfide) | pH 7.0 - 8.0 | The reaction of the pyridyl disulfide group with sulfhydryls is also optimal at a neutral to slightly alkaline pH. |

| Cleavage of Disulfide Bond | 25-50 mM DTT at pH 4.5 | Cleavage at a lower pH helps to prevent the reduction of native disulfide bonds within the protein.[2] For complete reduction, a pH of 7-9 can be used. |

| Reaction Buffers | Phosphate, Borate, or Carbonate buffers | Avoid buffers containing primary amines (e.g., Tris) as they will compete with the target molecule for reaction with the NHS ester. |

| Monitoring the Reaction | Measure absorbance of pyridine-2-thione at 343 nm (Extinction coefficient: 8,080 M⁻¹cm⁻¹)[1] | This allows for the quantification of the number of pyridyl disulfide groups introduced into the protein. |

Experimental Workflows

There are two primary strategies for using SPDP in bioconjugation, depending on the availability of sulfhydryl groups on the molecules to be conjugated.

Detailed Experimental Protocols

Protocol 1: Modification of an Amine-Containing Protein with SPDP

This protocol describes the introduction of pyridyl disulfide groups onto a protein with accessible primary amines.

Materials:

-

Protein to be modified (in an amine-free buffer, e.g., PBS)

-

SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

-

Desalting column (e.g., PD-10)

Procedure:

-

Prepare SPDP Stock Solution: Dissolve SPDP in anhydrous DMSO or DMF to a final concentration of 20 mM. For example, dissolve 6.25 mg of SPDP in 1 mL of DMSO. This solution should be prepared fresh.[4]

-

Prepare Protein Solution: Dissolve the amine-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

Reaction: Add a 20-fold molar excess of the SPDP stock solution to the protein solution. For example, for 1 mL of a 5 mg/mL protein solution (assuming a molecular weight of 150 kDa, which is 33.3 nmol), add 33.3 µL of the 20 mM SPDP solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-

Purification: Remove excess, unreacted SPDP and the NHS leaving group by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.

-

Quantification (Optional but Recommended): Determine the degree of SPDP incorporation by measuring the concentration of pyridine-2-thione released upon reduction with an excess of DTT.[1]

-

Dilute a small aliquot of the SPDP-modified protein in Reaction Buffer.

-

Measure the absorbance at 343 nm (A_initial).

-

Add DTT to a final concentration of 25 mM.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 343 nm (A_final).

-

Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (ε₃₄₃ = 8,080 M⁻¹cm⁻¹). The difference (A_final - A_initial) corresponds to the amount of incorporated pyridyl disulfide groups.

-

Protocol 2: Conjugation of an SPDP-Modified Protein to a Sulfhydryl-Containing Molecule

This protocol describes the formation of a disulfide bond between an SPDP-activated protein and a molecule containing a free sulfhydryl group.

Materials:

-

SPDP-modified protein (from Protocol 1)

-

Sulfhydryl-containing molecule (e.g., a protein with a free cysteine or a reduced antibody)

-

Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-